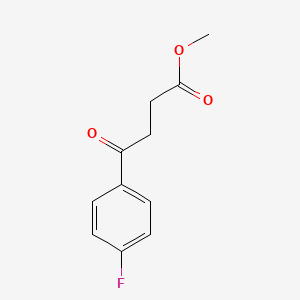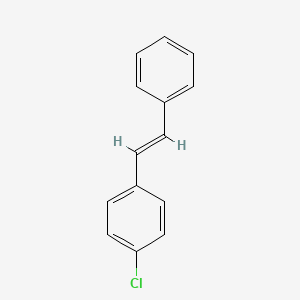
1-Chloro-4-(2-phenylvinyl)benzene
Vue d'ensemble
Description
“1-Chloro-4-(1-phenylvinyl)benzene” is a chemical compound with the CAS Number: 18218-20-7 . It has a molecular weight of 214.69 and its IUPAC name is 1-chloro-4-(1-phenylvinyl)benzene . The compound is stored in a dry, sealed environment at 2-8°C . and is in liquid form .
Synthesis Analysis
The compound can be prepared by a palladium-catalyzed Kumada cross-coupling reaction . More details about the synthesis routes and experiment outcomes can be found in the relevant papers.
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 . The molecular formula is C14H11Cl .
Chemical Reactions Analysis
The compound is likely to undergo nucleophilic aromatic substitution reactions . More details about the chemical reactions can be found in the relevant papers.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.69 . It is a liquid and is stored at temperatures between 2-8°C . The compound has a density of 1.19g/cm3 , a boiling point of 327ºC at 760mmHg , and a melting point of 81-83ºC (lit.) .
Applications De Recherche Scientifique
Summary of the Application
“1-Chloro-4-(2-phenylvinyl)benzene” is used in the synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes . These compounds have found multiple applications in organic and polymer synthesis .
Methods of Application or Experimental Procedures
The compound is used in the copolymerization of the esters with vinyl benzene in solution with radical initiation (ABCN) at 70°C . The products were characterized by CHN elemental analysis, IR, H- and 13 C-NMR, GPC, DSC, and TGA .
Results or Outcomes
The copolymerization led to the formation of copolymers .
2. Application in Crystal Structure Analysis
Summary of the Application
“1-Chloro-4-(2-phenylvinyl)benzene” has been used in the study of crystal structures . The compound’s crystal and molecular structures have been analyzed .
Methods of Application or Experimental Procedures
The compound’s crystal structure was analyzed using X-ray crystallography . The analysis also included a Hirshfeld surface analysis and computational chemistry .
Results or Outcomes
The analysis revealed the molecule’s twisted structure, as seen in the dihedral angle between the benzene rings . The molecular packing features benzene-C—H (benzene) and Cl Cl contacts that lead to an open three-dimensional (3D) architecture .
3. Application in Electrophilic Aromatic Substitution
Summary of the Application
“1-Chloro-4-(2-phenylvinyl)benzene” can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
Methods of Application or Experimental Procedures
The compound can be used in reactions with various electrophiles, such as Cl2, Br2, H2SO4, and HOCl . The reaction involves the attack of an electrophile at a carbon atom to form a cationic intermediate .
Results or Outcomes
The result of this reaction is a substituted benzene ring .
4. Application in Friedel-Crafts Alkylation
Summary of the Application
“1-Chloro-4-(2-phenylvinyl)benzene” can be used in Friedel-Crafts alkylation reactions . This reaction involves the introduction of an alkyl group onto the benzene ring .
Methods of Application or Experimental Procedures
The reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .
Results or Outcomes
The result of this reaction is a substituted benzene ring .
5. Application in Electrophilic Aromatic Substitution
Summary of the Application
“1-Chloro-4-(2-phenylvinyl)benzene” can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
Methods of Application or Experimental Procedures
The compound can be used in reactions with various electrophiles, such as Cl2, Br2, H2SO4, and HOCl . The reaction involves the attack of an electrophile at a carbon atom to form a cationic intermediate .
Results or Outcomes
The result of this reaction is a substituted benzene ring .
6. Application in Friedel-Crafts Alkylation
Summary of the Application
“1-Chloro-4-(2-phenylvinyl)benzene” can be used in Friedel-Crafts alkylation reactions . This reaction involves the introduction of an alkyl group onto the benzene ring .
Methods of Application or Experimental Procedures
The reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .
Results or Outcomes
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKTMUIQGPMMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Chlorostilbene | |
CAS RN |
4714-23-2 | |
| Record name | 1-Chloro-4-(2-phenylvinyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(2-phenylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



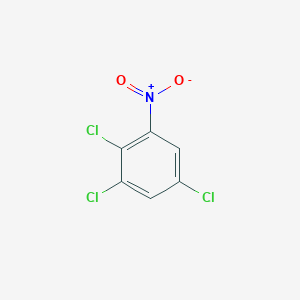
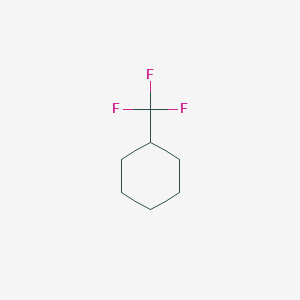
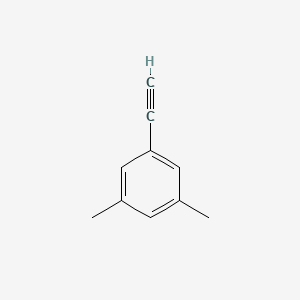
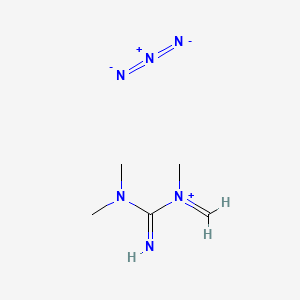

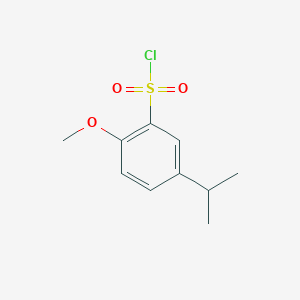
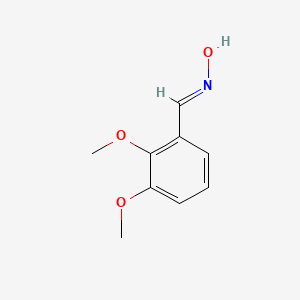
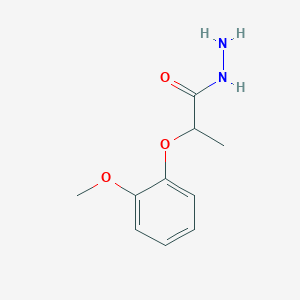
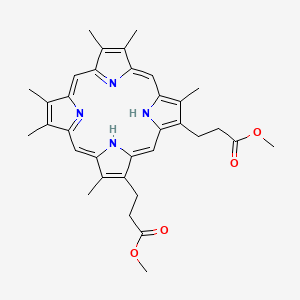
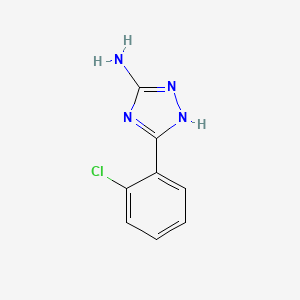
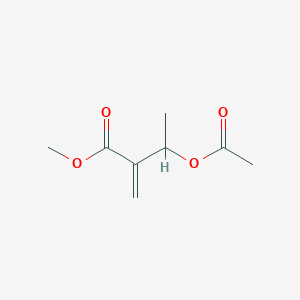
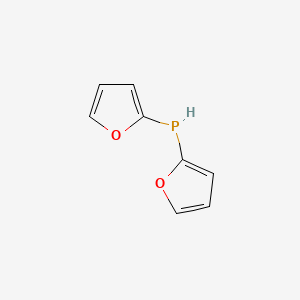
![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)
